molecular formula C17H40Ge3 B14342103 (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) CAS No. 97542-83-1

(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane)

Cat. No.: B14342103
CAS No.: 97542-83-1
M. Wt: 462.4 g/mol
InChI Key: RIJRIYQXNHWVJQ-UHFFFAOYSA-N
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Description

(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is an organogermanium compound characterized by a cyclohexane ring substituted with three trimethylgermane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) typically involves the reaction of 1,3-dimethylcyclohexane with trimethylgermanium chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The germanium atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of germanium oxides.

    Reduction: Formation of germanium hydrides.

    Substitution: Formation of substituted germanium compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is used as a precursor for the synthesis of other organogermanium compounds

Biology and Medicine

Research in biology and medicine has explored the potential of organogermanium compounds for their biological activity. (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may be investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as germanium-containing polymers and coatings. Its properties make it suitable for applications in electronics, optics, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) involves its interaction with molecular targets through its germanium atoms. These interactions can influence various pathways, including catalytic processes and biological activities. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating reactions and modulating biological functions.

Comparison with Similar Compounds

Similar Compounds

    (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylsilane): Similar structure but with silicon atoms instead of germanium.

    (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylstannane): Similar structure but with tin atoms instead of germanium.

Uniqueness

(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to its silicon and tin analogs

Properties

CAS No.

97542-83-1

Molecular Formula

C17H40Ge3

Molecular Weight

462.4 g/mol

IUPAC Name

[1,3-dimethyl-2,2-bis(trimethylgermyl)cyclohexyl]-trimethylgermane

InChI

InChI=1S/C17H40Ge3/c1-15-13-12-14-16(2,18(3,4)5)17(15,19(6,7)8)20(9,10)11/h15H,12-14H2,1-11H3

InChI Key

RIJRIYQXNHWVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1([Ge](C)(C)C)[Ge](C)(C)C)(C)[Ge](C)(C)C

Origin of Product

United States

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